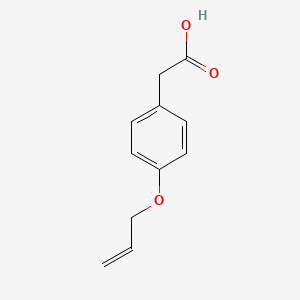

4-Allyloxyphenylacetic acid

Overview

Description

4-Allyloxyphenylacetic acid, also known as 4-allyloxy-2-phenylacetic acid, is a chemical compound that is commonly used in scientific research. This compound belongs to the class of organic compounds known as phenylacetic acids, which are compounds that contain a phenyl group attached to an acetic acid molecule. This compound is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Inflammation and Edema Reduction

4-Allyloxyphenylacetic acid, a derivative of 4-Hydroxyphenylacetic acid (4-HPA), has shown promise in reducing inflammation and edema. A study on rats demonstrated that 4-HPA, an active component of the Chinese herb Aster tataricus, reduced seawater aspiration-induced lung injury by attenuating inflammation and edema, and decreasing the protein level of Hypoxia-inducible factor-1α (HIF-1α) (Liu et al., 2014).

Microbial Degradation and Biochemical Applications

4-HPA plays a key role in the microbial degradation of amino acids like phenylalanine and tyrosine. Its enzyme, 4-hydroxyphenylacetic acid 3-hydroxylase, purified from Pseudomonas putida, is critical in various biochemical processes (Raju, Kamath, & Vaidyanathan, 1988).

Enhancing Microbial Production of 4-HPA

Studies on Escherichia coli have shown that genetic modifications can significantly improve the production of 4-HPA. Techniques like CRISPRi screening and cofactor engineering have been employed to enhance the yield and efficiency of 4-HPA biosynthesis, making it a viable method for producing this compound at a larger scale (Shen et al., 2021).

Antibacterial Properties

4-HPA exhibits strong antibacterial properties, particularly against Listeria monocytogenes. It has been observed to cause cell death through cell membrane damage and decrease the expression of virulence factors in L. monocytogenes, highlighting its potential in food safety and preservation (YujiaLiu et al., 2021).

Degradation in Wastewater Treatment

4-HPA is a common component in olive oil mill wastewater (OOMW). Its degradation has been studied in processes like anodic oxidation and electro-Fenton treatments, showing effective removal of this compound from OOMW. This research is crucial for environmental management and pollution control (Flores et al., 2017).

Mechanism of Action

Target of Action

It is structurally similar to phenylacetic acid and 4-hydroxyphenylacetic acid, which are known to interact with various enzymes and receptors in the body

Mode of Action

For instance, phenylacetic acid is known to act as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Biochemical Pathways

Phenylacetic acid, a structurally similar compound, is involved in the urea cycle . It’s also worth noting that 4-hydroxyphenylacetic acid, another structurally similar compound, has been found to be involved in the antioxidative action .

Pharmacokinetics

They demonstrate much more complex pharmacokinetic and pharmacodynamic behavior than small molecules .

Result of Action

For instance, 4-hydroxyphenylacetic acid has been found to suppress astrocyte activation by amplifying Trp-AhR-AQP4 signaling in experimental autoimmune encephalomyelitis mice .

Action Environment

It’s known that the presence of ascorbic acid decreases the expression of pro-inflammatory factors and increases the expression of wound-healing factors .

properties

IUPAC Name |

2-(4-prop-2-enoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVOADYMWPGUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)

![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)

![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)